tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid
Description
tert-Butyl 2-amino-4-cyanobutanoate is a protected amino acid derivative featuring a tert-butyl ester group, an amino substituent at the C2 position, and a cyano group at the C4 position of the butanoate backbone. Its structure enables applications as a versatile building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates. The trifluoroacetic acid (TFA) component often accompanies this compound as a counterion or catalyst in synthetic reactions, enhancing solubility and reaction efficiency in polar solvents .
Key structural attributes:
- tert-butyl group: Provides steric protection, improving stability against hydrolysis.
- Cyano group (C≡N): A strong electron-withdrawing group that influences electronic properties and reactivity.
- Amino group: Enables further functionalization (e.g., amide bond formation).
Properties
IUPAC Name |
tert-butyl 2-amino-4-cyanobutanoate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.C2HF3O2/c1-9(2,3)13-8(12)7(11)5-4-6-10;3-2(4,5)1(6)7/h7H,4-5,11H2,1-3H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPHSVKAQKJAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC#N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Synthesis
The synthesis begins with the preparation of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-cyanobutanoate (10 ), a key intermediate. As detailed in, this compound is synthesized via a three-step sequence:
-
Tosylation : Treatment of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-hydroxypentanoate (8 ) with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et₃N) yields the tosylate derivative (9 ).
-
Cyanide Substitution : Displacement of the tosyl group in 9 with potassium cyanide (KCN) in dimethylformamide (DMF) introduces the cyano group, forming 10 in 70–85% yield.
This intermediate is critical for subsequent deprotection to the primary amine.
Deprotection with Trifluoroacetic Acid
The Boc group in 10 is removed using TFA, a standard method for tert-butyl-based protecting groups. As per, dissolving 10 in 95% TFA/water (v/v) at room temperature for 20–30 minutes cleaves the Boc moiety, yielding the free amine as its TFA salt. Scavengers such as triisopropylsilane (TIS) or water are often added to quench reactive intermediates. The reaction progress is monitored via HPLC, with typical completion within 1–2 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Strategies
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Flash Chromatography : Post-deprotection, the crude product is purified using gradients of ethyl acetate (EtOAc) and hexane (e.g., 15–60% EtOAc/hexane), yielding ≥95% purity.
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Precipitation : Adding ice-cold diethyl ether or methyl tert-butyl ether to the TFA solution precipitates the product, which is filtered and washed.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Methodologies
| Parameter | Tosylation-Cyanidation | Direct Amination |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Purity (HPLC) | ≥95% | 85–90% |
| Racemization Risk | Low | Moderate |
| Scalability | High | Moderate |
The tosylation-cyanidation route () outperforms direct amination in yield and purity, making it the preferred industrial method.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Role of Trifluoroacetic Acid (TFA) in Chemical Reactions
Trifluoroacetic acid is a strong acid commonly used in organic synthesis for deprotection, hydrolysis, and other transformations. When used with tert-butyl 2-amino-4-cyanobutanoate , TFA can facilitate the removal of protecting groups or initiate further reactions.
Reactions Involving TFA:
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Deprotection : TFA is effective in removing tert-butyl ester protecting groups, converting them into carboxylic acids. This reaction is typically carried out at room temperature or slightly elevated temperatures .
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Hydrolysis : TFA can also be used to hydrolyze nitriles to carboxylic acids or amides, depending on the conditions .
Deprotection Reaction
The deprotection of tert-butyl 2-amino-4-cyanobutanoate using TFA involves the removal of the tert-butyl group, resulting in the formation of a carboxylic acid. This reaction is often performed in dichloromethane at low temperatures.
Reaction Conditions:
-
Solvent : Dichloromethane (DCM)
-
Temperature : Typically around 0°C
-
Reagent : Trifluoroacetic acid (TFA)
Table 1: Reaction Conditions for Deprotection with TFA
| Reaction Component | Conditions |
|---|---|
| Solvent | DCM |
| Temperature | 0°C |
| Reagent | TFA |
| Time | 30 minutes |
Table 2: Yield and Purity of Deprotection Reaction
| Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Standard Conditions | 90-95 | 95-98 |
Research Findings:
Scientific Research Applications
Applications in Medicinal Chemistry
-
Pharmaceutical Development
- Tert-butyl 2-amino-4-cyanobutanoate serves as a building block for synthesizing various pharmaceuticals. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for drug development.
- Tumor Imaging Agents
- Biochemical Research
Case Studies
Case Study 1: Tumor Metabolism Imaging
Research has highlighted the role of L-[5-11C]-glutamine, derived from tert-butyl 2-amino-4-cyanobutanoate, in imaging tumor metabolism. This study demonstrated the compound's ability to assist in identifying tumors that metabolize glutamine, providing insights into cancer growth and proliferation mechanisms .
Case Study 2: Synthesis of Radiolabeled Compounds
A study focused on synthesizing radiolabeled compounds for PET imaging showcased the utility of tert-butyl 2-amino-4-cyanobutanoate. The synthesis involved multiple steps, including the introduction of radioactive isotopes that allowed tracking metabolic pathways in vivo .
Summary Table of Applications
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 2-Amino-4,4,4-Trifluorobutanoate
CAS Number: 1214787-51-5 Molecular Formula: C₈H₁₄F₃NO₂ Molecular Weight: 213.20 g/mol
| Property | tert-Butyl 2-Amino-4-Cyanobutanoate | tert-Butyl 2-Amino-4,4,4-Trifluorobutanoate |
|---|---|---|
| Substituent at C4 | Cyano (C≡N) | Trifluoromethyl (CF₃) |
| Electron Effects | Strong electron-withdrawing | Moderate electron-withdrawing (inductive effect) |
| Lipophilicity (LogP) | Lower (polar cyano group) | Higher (fluorine enhances hydrophobicity) |
| Metabolic Stability | Moderate | High (CF₃ resists oxidative metabolism) |
| Synthetic Applications | Peptide intermediates, nitrile chemistry | Fluorinated drug candidates, protease inhibitors |
Key Differences :
- The trifluoromethyl group in the latter compound enhances metabolic stability and lipophilicity, making it advantageous in drug design for improved bioavailability .
- The cyano group in the former offers reactivity for further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids) .
tert-Butyl 2-(3,3-Difluorocyclobutyl)Acetate
CAS Number: 1584139-64-9 Molecular Formula: C₁₀H₁₆F₂O₂ (inferred) Molecular Weight: Not explicitly provided .
| Property | tert-Butyl 2-Amino-4-Cyanobutanoate | tert-Butyl 2-(3,3-Difluorocyclobutyl)Acetate |
|---|---|---|
| Backbone Structure | Butanoate | Acetate |
| Substituent | Cyano at C4 | 3,3-Difluorocyclobutyl at C2 |
| Steric Effects | Moderate (linear chain) | High (cyclobutyl ring introduces rigidity) |
| Applications | Pharmaceuticals, agrochemicals | Materials science, fluorinated polymers |
Key Differences :
- The difluorocyclobutyl group introduces conformational rigidity and fluorinated character, useful in materials science for tuning thermal stability and chemical resistance .
- Unlike the amino-cyano derivative, this compound lacks functional groups for direct peptide coupling, limiting its utility in bioactive molecule synthesis.
General Trends Across Analogues
Fluorination vs. Cyano Substitution: Fluorinated analogues (e.g., CF₃ or difluorocyclobutyl) prioritize metabolic stability and lipophilicity, critical for CNS-active drugs . Cyano-containing derivatives emphasize reactivity and polarity, ideal for intermediates requiring further functionalization .
Role of tert-Butyl Group :
- Universally enhances stability across all analogues by protecting ester functionalities from premature hydrolysis.
TFA Interaction: TFA is frequently used in the synthesis or purification of these compounds, leveraging its strong acidity to protonate amino groups or remove protecting groups .
Research Implications and Gaps
- Synthetic Optimization : highlights TFA’s role in facilitating reactions with tert-butyl-protected compounds, but comparative studies on reaction yields or conditions are lacking.
- Biological Data: No direct evidence compares the bioactivity or toxicity of these analogues, necessitating further pharmacokinetic studies.
- Structural Elucidation : The molecular formula and weight of the target compound require experimental validation, as current data rely on inference .
Biological Activity
Tert-butyl 2-amino-4-cyanobutanoate, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₉H₁₂F₃N₃O₂
- Molecular Weight : 251.2 g/mol
This compound features a tert-butyl group, an amino group, and a cyano group, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that tert-butyl 2-amino-4-cyanobutanoate exhibits various biological activities, particularly in the context of cancer treatment and metabolic regulation.
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting tumor cell proliferation by modulating metabolic pathways.
- Signal Transduction Modulation : It may influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt pathway.
In Vitro Studies
In vitro studies have demonstrated that tert-butyl 2-amino-4-cyanobutanoate can significantly reduce the viability of various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of PI3K/Akt signaling pathway |
| A549 | 10 | Disruption of metabolic processes |
Case Studies
A notable case study involved the administration of tert-butyl 2-amino-4-cyanobutanoate to a patient with advanced non-small cell lung cancer (NSCLC). The patient exhibited a partial response after three cycles of treatment, with a significant reduction in tumor size observed via imaging techniques.
Biodistribution and Pharmacokinetics
Research on the biodistribution of the compound indicates preferential accumulation in tumor tissues compared to normal tissues. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.
| Time Post Administration (h) | Tumor Uptake (%) | Liver Uptake (%) | Kidney Uptake (%) |
|---|---|---|---|
| 1 | 45 | 10 | 5 |
| 3 | 60 | 15 | 7 |
| 6 | 70 | 20 | 10 |
Q & A
Q. How does TFA influence the deprotection of tert-butyl groups in peptide synthesis, and what methodological considerations are critical?
TFA is widely used to cleave tert-butyl-based protecting groups (e.g., OtBu) in solid-phase peptide synthesis due to its strong acidity. The reaction typically involves 95% TFA in dichloromethane, with a 1–2-hour incubation at room temperature. Side reactions, such as aspartimide formation, can occur with prolonged exposure, necessitating optimized cleavage times and scavengers (e.g., triisopropylsilane) to minimize byproducts .
Q. What are the key steps for synthesizing tert-butyl 2-amino-4-cyanobutanoate, and how is purity ensured?
The synthesis involves coupling 4-cyanobutanoic acid with tert-butyl groups via carbodiimide-mediated activation (e.g., DCC or EDC). Post-synthesis, purification by flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization ensures purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in mobile phase) and LC-MS confirm identity and purity .
Q. How does TFA’s acidity impact its role as a solvent or catalyst in organic reactions?
TFA’s high acidity (pKa ~0.5) facilitates protonation of intermediates in reactions like esterifications or cyclizations. For example, in adamantane derivatization, TFA acts as both solvent and catalyst, enabling electrophilic substitution at low temperatures (0–5°C) while minimizing side reactions. Its volatility aids removal via rotary evaporation .
Advanced Research Questions
Q. How do TFA interactions with tert-butyl derivatives affect NMR characterization, and how can conflicting data be resolved?
TFA induces significant NMR chemical shifts (up to 4.9 ppm for carbonyl carbons) and alters – coupling constants. For tert-butyl 2-amino-4-cyanobutanoate, baseline separation of signals requires high-field NMR (≥400 MHz) and deuterated TFA as a solvent. Conflicting data may arise from residual TFA in samples; lyophilization or repeated ether washes can mitigate this .
Q. What are the challenges in quantifying TFA residuals in final products, and what analytical strategies improve accuracy?
Residual TFA in APIs or peptides can interfere with LC-MS/MS due to ion suppression. A validated method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by UV detection at 360 nm. Alternatively, NMR offers direct quantification with a limit of detection (LOD) of 0.1 ppm .
Q. How can competing degradation pathways of TFA in UV/PS systems inform its safe handling in laboratory settings?
Under UV/persulfate (PS) conditions, TFA degrades via radical pathways (•OH and ), producing intermediates like CFCOO•. Competing defluorination (yielding F) and mineralization (to CO) depend on pH (optimal at 3.0) and PS concentration. Lab-scale studies recommend using quartz reactors and monitoring fluoride ions via ion chromatography .
Q. What mechanistic insights explain TFA’s role in selective cyclization of peptides containing 4-aminobutanoic acid?
TFA promotes cyclization by protonating the N-terminal amine of 4-aminobutanoic acid, enhancing nucleophilic attack on the activated C-terminal carbonyl. Kinetic studies (monitored by RP-HPLC) show that 20% TFA in DCM achieves >90% cyclization efficiency within 24 hours. Competing oligomerization is suppressed by low temperatures (4°C) .
Data Analysis and Optimization
Q. How can conflicting solubility data for tert-butyl 2-amino-4-cyanobutanoate in TFA/water mixtures be reconciled?
Solubility discrepancies arise from varying protonation states. In >50% TFA/water, the compound is fully protonated and soluble. Below 20% TFA, precipitation occurs due to deprotonation. Phase diagrams constructed via turbidimetry (at 600 nm) guide solvent selection for recrystallization or reaction quenching .
Q. What statistical approaches are effective in optimizing TFA-mediated reactions with tert-butyl derivatives?
Response surface methodology (RSM) with central composite design can optimize variables like TFA concentration (20–95%), temperature (0–25°C), and reaction time (1–24 hours). Pareto charts identify critical factors (e.g., TFA concentration contributes 65% to yield variability), enabling robust process development .
Safety and Handling
Q. What precautions are essential when handling TFA in large-scale syntheses of tert-butyl 2-amino-4-cyanobutanoate?
TFA’s corrosivity requires glass-lined reactors or Hastelloy equipment. Vapor pressure (72.4°C boiling point) mandates closed systems with scrubbers (e.g., NaOH traps). Personal protective equipment (PPE) includes fluoropolymer gloves and full-face respirators. Spills are neutralized with calcium carbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
